Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Description
Historical Context of Naphthyridine Chemistry
The development of naphthyridine chemistry traces its origins to the pioneering work of Arnold Reissert in 1893, who first coined the term "naphthyridin(e)" specifically for the 1,8-naphthyridine system. This foundational nomenclature established the framework for understanding these heterocyclic systems as naphthalene analogs containing two fused pyridine rings with varying arrangements of nitrogen atoms. The historical progression of naphthyridine research gained significant momentum in 1927 when Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, particularly 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This breakthrough established methodological approaches that would influence synthetic strategies for decades to come.
The evolution of naphthyridine chemistry accelerated dramatically with the discovery of nalidixic acid by G. Lesher in 1962, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative that was subsequently introduced into clinical treatment in 1967 as an antibacterial drug. This pharmaceutical breakthrough demonstrated the therapeutic potential of naphthyridine-based compounds and catalyzed extensive research into related structural analogs. The success of nalidixic acid established naphthyridines as a privileged scaffold in medicinal chemistry, leading to the exploration of various positional isomers and substitution patterns that would ultimately encompass compounds such as this compound.
Throughout the latter half of the twentieth century, researchers systematically explored the six possible naphthyridine isomers, developing sophisticated synthetic methodologies and understanding structure-activity relationships. The naming conventions evolved from early terminologies such as "isonaphthyridine," "benzodiazines," and "pyridinopyridines" to the standardized nomenclature system that designates compounds according to the Chemical Abstracts Service recommendations. This historical context provides the foundation for understanding how this compound emerged as a compound of interest within this rich chemical landscape.
Significance in Heterocyclic Chemistry
Heterocyclic compounds represent essential building blocks in organic chemistry, characterized by the presence of at least one heteroatom within a cyclic ring structure. The unique electronic properties of heteroatoms confer distinctive reactivity and physicochemical properties to these compounds, making them indispensable in pharmaceutical, agricultural, and materials science applications. Naphthyridines, as representatives of this class, possess aromatic character through their planar, cyclic, and conjugated structure with delocalized pi electron systems that enhance stability and create unique reactivity patterns.
The significance of naphthyridines in heterocyclic chemistry extends beyond their structural diversity to encompass their role as privileged scaffolds in drug discovery. These compounds demonstrate broad spectrum biological activities, including antiinfectious, anticancer, neurological, psychotropic, cardiovascular, and immunomodulatory effects. The wide range of biological activities exhibited by naphthyridine derivatives makes them fascinating objects of research with prospects for therapeutic applications across multiple disease areas. This compound exemplifies this potential through its structural features that combine the core naphthyridine pharmacophore with functional groups amenable to further chemical modification.
Marine and terrestrial environments serve as rich sources of naturally occurring naphthyridines, providing inspiration for synthetic analogs and demonstrating the biological relevance of these heterocyclic systems. The natural occurrence of naphthyridine alkaloids with diverse biological activities validates the importance of synthetic efforts directed toward compounds such as this compound. Furthermore, the aromatic nature of naphthyridines contributes to their enhanced stability and unique reactivity patterns, making them crucial components of many biologically active compounds and functional materials.
The strategic importance of heterocyclic compounds in modern chemistry is exemplified by their presence in essential biomolecules including nucleic acids, vitamins, and amino acids. Naphthyridines participate in this biological significance while offering additional synthetic versatility through their capacity for positional isomerism and diverse substitution patterns. The development of compounds such as this compound represents the culmination of decades of research into optimizing heterocyclic scaffolds for specific applications in medicinal chemistry and materials science.
Position in Naphthyridine Classification Systems
The classification of naphthyridines is fundamentally based on the relative positions of nitrogen atoms within the fused pyridine ring system, resulting in six distinct positional isomers. These isomers are systematically designated as 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine, with each designation indicating the specific positions of the nitrogen heteroatoms. This compound belongs to the 2,7-naphthyridine classification, where nitrogen atoms occupy positions 2 and 7 of the bicyclic aromatic system.
The 2,7-naphthyridine isomer represents one of the less extensively studied members of the naphthyridine family compared to the well-characterized 1,8-naphthyridine system. Historical nomenclature occasionally referred to 2,7-naphthyridines using alternative terms such as "copyrin(e)" or "copurine," though these designations have been largely superseded by the current systematic naming conventions. The specific positioning of nitrogen atoms in the 2,7-naphthyridine system creates distinct electronic and chemical properties that differentiate it from other naphthyridine isomers, influencing both its synthetic accessibility and biological activity profile.
Within the 2,7-naphthyridine classification, this compound occupies a unique position due to its specific substitution pattern. The presence of a bromine atom at position 1 introduces halogen bonding capabilities and provides a reactive site for cross-coupling reactions, while the ethyl carboxylate group at position 3 offers both electronic modulation of the aromatic system and potential for further chemical transformations. This substitution pattern positions the compound as a versatile synthetic intermediate capable of participating in diverse chemical reactions.
The systematic classification of this compound follows Chemical Abstracts Service recommendations, ensuring consistency with international chemical nomenclature standards. The molecular structure can be precisely described using the SMILES notation O=C(C1=CC2=C(C(Br)=N1)C=NC=C2)OCC, which unambiguously defines the connectivity and substitution pattern. This systematic approach to classification enables accurate identification and facilitates database searches and literature reviews related to structurally similar compounds.
Table 1: Physical and Chemical Properties of this compound
Table 2: Comparative Analysis of Naphthyridine Isomers
Properties
IUPAC Name |
ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMBDHCPLLGYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857541 | |
| Record name | Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250674-54-5 | |
| Record name | Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure that includes nitrogen atoms. The presence of the bromine atom and the ethyl ester group contributes to its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that compounds within this class exhibit significant antibacterial activity against various strains, including resistant bacteria.
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4.5 µg/mL |
| Escherichia coli | 6.0 µg/mL | |
| Pseudomonas aeruginosa | 5.0 µg/mL |
Studies have shown that the introduction of halogens, such as bromine, enhances the antibacterial activity of naphthyridines by improving their interaction with bacterial DNA gyrase, a critical enzyme for bacterial replication .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound has demonstrated efficacy against different cancer cell lines, showing promise as a lead compound for further development.
Case Study: In Vitro Anticancer Activity
In a study investigating the effects of naphthyridine derivatives on cancer cells, this compound exhibited:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle proteins.
These findings suggest that the compound can effectively inhibit cell proliferation and induce programmed cell death in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : It has been suggested that naphthyridines can intercalate into DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
- Molecular Formula : C₁₁H₉ClN₂O₂; Molecular Weight : 236.66 g/mol .
- Key Differences : Replacing bromine with chlorine reduces molecular weight and alters reactivity. Chlorine’s lower electronegativity and weaker leaving-group ability result in slower cross-coupling kinetics compared to bromine .
- Stability : Unlike the brominated analog, this derivative is stored at room temperature, suggesting greater stability under ambient conditions .
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate
Isomeric and Positional Variants
Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate
- Key Feature : The bromine at the 7-position on a 1,5-naphthyridine core (vs. 2,7-naphthyridine) alters ring topology and π-conjugation. 1,5-naphthyridines exhibit distinct electronic profiles, impacting binding affinity in drug design .
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate
Functional Group Modifications
Ethyl 4-p-fluorophenyl-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate
- Key Feature : A 1-oxo group and p-fluorophenyl substituent enhance polarity and metabolic stability. The fluorine atom improves bioavailability in medicinal analogs .
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Reactivity in Cross-Coupling Reactions
- Brominated Derivatives : Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate undergoes efficient Suzuki-Miyaura couplings with boronic acids, enabling aryl/heteroaryl diversification at the 1-position .
- Chlorinated Analogs : Lower reactivity necessitates higher catalyst loadings or specialized ligands (e.g., XPhos) for effective coupling .
- 4-Oxo Derivatives : The electron-withdrawing oxo group activates adjacent positions for nucleophilic attack, facilitating functionalization at the 4- or 6-positions .
Q & A
Q. What are the primary synthetic routes for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate?
The compound is commonly synthesized via cyclization and bromination strategies. For example, methyl 6-bromo-4-[N-(2-ethoxycarbonylethyl)-N-ethylamino]-3-pyridinecarboxylate undergoes cyclization with NaH in butanol to yield ethyl 7-bromo-1-ethyl-4-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate (85% yield) . Bromination of intermediates using Br₂ in CH₂Cl₂ can introduce additional bromo substituents, followed by dehydrobromination with Et₃N in ethanol (97% yield) .
Q. How is X-ray crystallography applied to confirm the structure of this compound?
The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For example, SHELXL can resolve high-resolution crystal structures, even for brominated naphthyridines, by refining atomic coordinates against diffraction data. This method is critical for verifying regiochemistry and substituent positioning .
Q. What are common functional group transformations for the ester and bromo moieties?
- Ester hydrolysis : Saponification with NaOH in THF/H₂O under reflux yields carboxylic acid derivatives (63% yield) .
- Bromo substitution : The bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, enabling access to diverse derivatives. For instance, phenylthio groups can be introduced via H₂SO₄/Ac₂O conditions (45% yield) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Competing bromination sites arise due to the naphthyridine core’s electronic heterogeneity. Controlled conditions (e.g., Br₂ in CH₂Cl₂ at 0°C) favor bromination at the 1-position. Monitoring via HPLC or LC-MS and optimizing reaction time/temperature minimizes byproducts. Failed routes, such as certain cyclocondensation attempts, highlight the need for iterative optimization .
Q. What strategies improve yields in multi-step syntheses involving this compound?
- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates intermediates.
- Stabilization : Protecting groups (e.g., ethoxycarbonyl) prevent undesired side reactions during cyclization .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in downstream derivatization .
Q. How are spectroscopic discrepancies resolved in structural characterization?
Conflicting NMR or mass spectrometry data may arise from tautomerism or hydrate formation. For example, 1,8-naphthyridine-4-carbaldehyde exists in equilibrium with its hydrate, requiring D₂O exchange experiments or variable-temperature NMR to confirm the dominant form . X-ray crystallography remains the gold standard for resolving ambiguities .
Q. What methodologies enable selective functionalization at the 7-position?
Directed ortho-metalation (DoM) using LiTMP or Grignard reagents targets the 7-position. Alternatively, Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) allows selective modification. Evidence shows successful introduction of trifluoromethyl and phenylthio groups under acidic conditions .
Key Considerations for Researchers
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation of the bromo and ester groups .
- Troubleshooting : Contradictory spectral data may require complementary techniques (e.g., IR for carbonyl verification) or computational DFT calculations to model electronic effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
